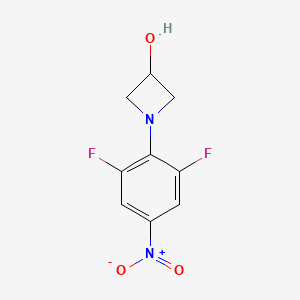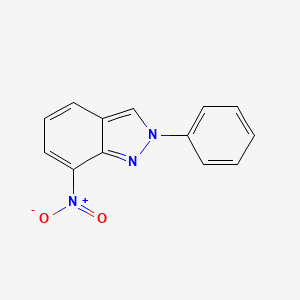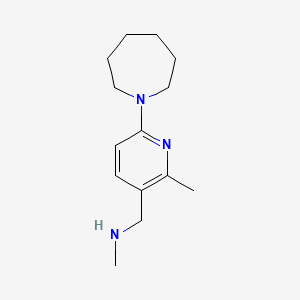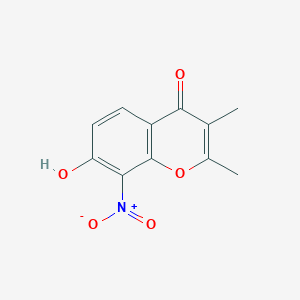
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H8F2N2O3 It is characterized by the presence of a four-membered azetidine ring, substituted with a hydroxyl group and a 2,6-difluoro-4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a suitable amine and an epoxide can be reacted under basic conditions to form the azetidine ring.
Introduction of the 2,6-Difluoro-4-nitrophenyl Group: The 2,6-difluoro-4-nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable nucleophile with a 2,6-difluoro-4-nitrobenzene derivative under appropriate conditions.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, nucleophilic aromatic substitution conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its interactions with biological targets are of interest for drug discovery.
Medicine: Explored as a potential therapeutic agent due to its unique structural features. Research is ongoing to understand its pharmacological properties and potential medical applications.
Industry: Used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable compound for industrial applications.
作用機序
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)azetidin-3-ol: Lacks the nitro group, leading to different reactivity and biological activity.
1-(4-Nitrophenyl)azetidin-3-ol: Lacks the fluorine atoms, resulting in different chemical properties and applications.
1-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol:
The uniqueness of this compound lies in its combination of the azetidine ring, hydroxyl group, and 2,6-difluoro-4-nitrophenyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
919300-10-0 |
|---|---|
分子式 |
C9H8F2N2O3 |
分子量 |
230.17 g/mol |
IUPAC名 |
1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H8F2N2O3/c10-7-1-5(13(15)16)2-8(11)9(7)12-3-6(14)4-12/h1-2,6,14H,3-4H2 |
InChIキー |
XMIVQOXTPITAMR-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)


![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)
![6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11874075.png)

![3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11874086.png)







